N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-17-13-15-11(10-7-8-18-12(10)16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQAEMJPEUTOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196301 | |
| Record name | N-Cyclohexyl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-93-8 | |
| Record name | N-Cyclohexyl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383146-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene derivatives with suitable amines. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further modified to introduce the cyclohexyl and methylsulfanyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine (CAS Number: 383146-93-8) is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique thieno[2,3-d]pyrimidine core makes it a candidate for developing drugs targeting various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
A study conducted on derivatives of thieno[2,3-d]pyrimidines demonstrated their potential in inhibiting cancer cell proliferation. This compound showed promising results in vitro against specific cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
Research has indicated that compounds with thieno[2,3-d]pyrimidine structures exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound has also been investigated for its biological activity related to enzyme inhibition. It has been found to inhibit certain kinases that are crucial in cell signaling pathways, which could lead to new treatments for diseases characterized by aberrant signaling.
Case Study: Kinase Inhibition
In a recent study, this compound was shown to inhibit the activity of a specific kinase involved in tumor growth. The inhibition was dose-dependent, suggesting that this compound could be a lead candidate for further development in targeted cancer therapies .
Synthetic Applications
Beyond its biological implications, this compound serves as an intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death.
Comparison with Similar Compounds
Substituent Variations at Position 2
- Methylsulfanyl (-SMe) : Found in the target compound, this group is associated with moderate electron-withdrawing effects and stability. Similar derivatives (e.g., compound 13 in ) use methylsulfanyl groups in annulated systems for heterocyclic expansion .
- Chloro (-Cl): Compounds like 4-chloro-6-methylthieno[2,3-d]pyrimidine () exhibit higher reactivity in nucleophilic aromatic substitution, enabling diverse functionalization (e.g., coupling with aryl amines to form 25) .
- Methoxy (-OMe): Derivatives such as 2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine () prioritize hydrogen-bonding interactions, improving solubility .
Substituent Variations at Position 4
- Cyclohexylamine : The target compound’s cyclohexyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
- Aryl Amines: Phenylsulfonyl (e.g., compound 25 in ): Introduces polar sulfonyl groups, reducing logP (predicted ~2.8) but improving target specificity . Fluorophenyl (e.g., 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine in ): Fluorine atoms enhance metabolic stability and bioavailability (m.p. 199–231°C) . Benzyl/Chlorophenyl (e.g., compound 18b–d in ): Bulky substituents increase molecular weight (>500 Da) and may limit blood-brain barrier penetration .
Biological Activity
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 383146-93-8) is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₇N₃S₂
- Molecular Weight : 279.42 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a cyclohexyl group and a methylsulfanyl substituent.
Research indicates that compounds within the thieno[2,3-d]pyrimidine class may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Thieno[2,3-d]pyrimidines have been shown to inhibit various enzymes involved in cellular processes, including kinases and polymerases.
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by targeting viral polymerases and other critical proteins necessary for viral replication.
Antiviral Activity
A study highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives against various viruses. For instance, certain compounds exhibited significant inhibition of HCV NS5B RNA polymerase with IC50 values in the low micromolar range (e.g., 0.35 μM) .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties:
- Cell Line Studies : The compound was screened against various cancer cell lines (e.g., MCF-7 and A549), showing promising cytotoxicity with IC50 values ranging from 0.01 to 49.85 μM .
Inhibition of Kinases
The compound's ability to inhibit specific kinases has been investigated:
- Aurora Kinase Inhibition : Certain derivatives demonstrated significant inhibition of Aurora-A kinase, with IC50 values as low as 0.067 μM .
Case Studies and Research Findings
- Antiviral Screening : In a recent antiviral screening study, a series of thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit viral replication in vitro. This compound was among those showing notable activity against HCV .
- Cytotoxicity Assays : Various cytotoxicity assays revealed that this compound effectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of 2-amino-4-arylthiophene-3-carbonitriles with formamidine acetate under reflux in ethanol. Key steps include:
- Core Formation : Cyclization of the thieno[2,3-d]pyrimidine scaffold via [4+2] reactions, as demonstrated in analogous compounds .
- Substituent Introduction : The methylsulfanyl group is introduced via nucleophilic substitution at the 2-position, while the cyclohexylamine moiety is added via Buchwald-Hartwig coupling or direct amination .
- Optimization : Reaction yields (84–86%) are maximized by controlling temperature (80–100°C), solvent polarity (DMF or ethanol), and catalyst (e.g., Pd(OAc)₂ for coupling reactions) .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- Spectroscopy : ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C-NMR (δ 150–160 ppm for pyrimidine carbons), and IR (C=N stretch at ~1650 cm⁻¹, NH₂ at ~3400 cm⁻¹) .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: ~60%, H: ~4%, N: ~16% for derivatives) .
- Chromatography : HPLC purity >95% using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening models are appropriate for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Kinase Inhibition : EGFR or ErbB kinase inhibition assays using ADP-Glo™ kits, with IC₅₀ values compared to reference inhibitors (e.g., erlotinib) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-435), noting IC₅₀ < 1 µM for potent analogs .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity and target binding?
- Mechanistic Insights :
- Electrophilic Reactivity : The methylsulfanyl group acts as a leaving group in SNAr reactions, enabling functionalization at the 2-position (e.g., substitution with ethynyl groups via Sonogashira coupling) .
- Target Interaction : Sulfur participates in hydrophobic interactions with kinase ATP pockets (e.g., EGFR), as shown in covalent docking studies of analogous thienopyrimidines .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Example : If anti-tubulin activity varies between analogs:
- SAR Analysis : Compare substituents at the 5- and 6-positions; bulkier groups (e.g., trifluoromethyl) enhance tubulin polymerization inhibition .
- Resistance Profiling : Test P-glycoprotein overexpression models to assess efflux-mediated resistance .
- Crystallography : Resolve co-crystal structures with α/β-tubulin to identify critical binding motifs .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Workflow :
Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) .
MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes) .
QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What advanced techniques characterize photostability and isomerization risks in derivatives?
- Approach :
- UV-Vis Spectroscopy : Monitor λmax shifts under UV light to detect trans-to-cis isomerization in acrylate-substituted analogs .
- HPLC-MS : Track degradation products under accelerated light/heat stress (ICH Q1B guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
